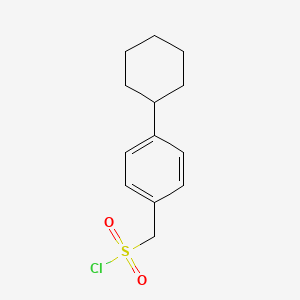

(4-Cyclohexylphenyl)methanesulfonyl chloride

CAS No.: 1516192-86-1

Cat. No.: VC6466125

Molecular Formula: C13H17ClO2S

Molecular Weight: 272.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1516192-86-1 |

|---|---|

| Molecular Formula | C13H17ClO2S |

| Molecular Weight | 272.79 |

| IUPAC Name | (4-cyclohexylphenyl)methanesulfonyl chloride |

| Standard InChI | InChI=1S/C13H17ClO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |

| Standard InChI Key | IIJMBTBTBIIKRG-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl |

Introduction

Synthesis

The synthesis of (4-Cyclohexylphenyl)methanesulfonyl chloride typically involves the reaction of (4-Cyclohexylphenyl)methanol with thionyl chloride () under anhydrous conditions. The reaction proceeds as follows:

Key considerations during synthesis:

-

Anhydrous Conditions: Necessary to prevent hydrolysis of the sulfonyl chloride group.

-

Temperature Control: Typically carried out at moderate temperatures to avoid decomposition.

Reactivity and Chemical Reactions

The sulfonyl chloride group in this compound is highly electrophilic, enabling it to participate in various nucleophilic substitution reactions. Below are some key reactions:

-

Nucleophilic Substitution:

-

Reaction with amines forms sulfonamides.

-

Reaction with alcohols yields sulfonate esters.

-

Reaction with thiols produces sulfonothioates.

-

-

Reduction:

-

Reduced to (4-Cyclohexylphenyl)methanesulfonamide using reducing agents like lithium aluminum hydride ().

-

-

Oxidation:

-

Under specific conditions, it can be oxidized to form sulfonic acids.

-

Applications in Research and Industry

(4-Cyclohexylphenyl)methanesulfonyl chloride has diverse applications due to its reactivity and structural features:

Organic Synthesis

-

Used as a reagent in the synthesis of pharmaceuticals and agrochemicals.

-

Its bulky cyclohexyl and phenyl groups influence steric effects in reactions, making it suitable for selective transformations.

Biological Studies

-

Employed in modifying biomolecules such as proteins and peptides for structural and functional studies.

-

Useful in designing inhibitors or probes for enzymatic studies.

Material Science

-

Plays a role in the preparation of advanced materials like polymers and nanomaterials by introducing sulfonyl functional groups.

Comparison with Similar Compounds

| Compound | Key Differences |

|---|---|

| Methanesulfonyl Chloride | Lacks cyclohexyl and phenyl groups; less sterically hindered and more reactive. |

| Benzenesulfonyl Chloride | Contains a phenyl group but lacks the cyclohexane ring; less bulky than the target compound. |

The unique combination of cyclohexane and phenyl groups in (4-Cyclohexylphenyl)methanesulfonyl chloride provides steric hindrance, influencing its reactivity compared to simpler sulfonyl chlorides.

Safety Considerations

As with most sulfonyl chlorides, this compound should be handled with care:

-

Toxicity: Can cause irritation to skin, eyes, and respiratory system.

-

Reactivity: Reacts violently with water or moisture, releasing hydrochloric acid ().

-

Storage: Must be stored under anhydrous conditions in a tightly sealed container.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume